molecular formula C15H13N3O B011881 3-phenyl-1H-indole-2-carbohydrazide CAS No. 105492-12-4

3-phenyl-1H-indole-2-carbohydrazide

Cat. No. B011881
M. Wt: 251.28 g/mol
InChI Key: YJCHFYZYBSUQDQ-UHFFFAOYSA-N
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Description

3-phenyl-1H-indole-2-carbohydrazide and its derivatives are compounds of interest due to their potential in various chemical and biological applications. These compounds serve as a focal point for synthesis and structure-activity relationship studies, aiming to explore their chemical behaviors and properties.

Synthesis Analysis

The synthesis of 3-phenyl-1H-indole-2-carbohydrazide derivatives involves condensation reactions and is characterized by specific methodologies such as the Ullmann reaction and the use of different reagents to introduce various functional groups, enhancing the compound's diversity. For instance, Kaynak et al. (2005) described the synthesis of N′-alkylidene/cycloalkylidene derivatives of 5-methyl-3-phenyl-1H-indole-2-carbohydrazide, showcasing the synthetic versatility of these compounds (Kaynak, Öztürk, Özbey, & Çapan, 2005).

Molecular Structure Analysis

Structural analyses, including X-ray diffraction and quantum mechanical calculations, reveal detailed insights into the molecular geometry, confirming the presence of rotational restrictions and specific conformations. The study by Kaynak et al. (2005) and others provides a comprehensive understanding of the molecular architecture, highlighting the influence of different substituents on the overall structure.

Chemical Reactions and Properties

3-phenyl-1H-indole-2-carbohydrazide derivatives engage in a variety of chemical reactions, leading to the formation of novel compounds with potential biological activities. For example, the creation of tubulin inhibitors and anticancer agents from these derivatives underscores the chemical reactivity and utility of these molecules in medicinal chemistry (Saruengkhanphasit et al., 2021).

Scientific Research Applications

  • Antioxidant and Enzyme Inhibition Properties : Indole compounds with carbohydrazide functionality, such as 3-phenyl-1H-indole-2-carbohydrazide, have shown promising antioxidant properties. They also demonstrate better acetylcholinesterase inhibition performance, which is significant in treating conditions like Alzheimer's disease (Bingul et al., 2019).

  • Analgesic and Anti-inflammatory Properties : These compounds have been noted for their potent analgesic and anti-inflammatory properties. For instance, specific derivatives of this compound display moderate to strong effects in these areas, potentially offering therapeutic applications (Murineddu et al., 2001).

  • Anticancer Applications : Certain indole-2-carbohydrazides exhibit promising anticancer properties. They have potential as scaffolds for designing novel microtubule targeting agents, which could be pivotal in developing new cancer treatments (Kazan et al., 2019).

  • Antimicrobial Activity : These compounds show significant antimicrobial activity, including against Gram-positive bacteria and fungi. This makes them potential candidates for use in pharmaceuticals and food processing (Suryawanshi et al., 2023).

  • Corrosion Inhibition : In the context of material science, 3-amino alkylated indoles with cyclic amino groups demonstrate high efficiency as corrosion inhibitors for metals like mild steel. Their effectiveness increases with concentration, making them valuable in industrial applications (Verma et al., 2016).

  • Antifungal and Antibacterial Properties : Indole semicarbazones, a category that includes 3-phenyl-1H-indole-2-carbohydrazide, have shown good antifungal activity against strains like C. albicans and moderate activity against various bacteria, suggesting their utility in treating infectious diseases (Laxmi & Rajitha, 2010).

  • Anti-HIV Activity : Certain indolyl aryl sulfones, a group related to 3-phenyl-1H-indole-2-carbohydrazide, exhibit exceptional anti-HIV-1 activity, indicating potential use in developing HIV treatments (Ragno et al., 2006).

  • Physical Properties : Research into the solubility of related compounds like 2-phenyl-1H-indole in organic solvents has provided insights into their physical properties, essential for their application in various fields (Liu et al., 2020).

Safety And Hazards

  • Safety Data Sheet : Link to SDS

properties

IUPAC Name

3-phenyl-1H-indole-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c16-18-15(19)14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)17-14/h1-9,17H,16H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJCHFYZYBSUQDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC3=CC=CC=C32)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377079
Record name 3-phenyl-1H-indole-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666241
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-phenyl-1H-indole-2-carbohydrazide

CAS RN

105492-12-4
Record name 3-phenyl-1H-indole-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of Example 1B (2.65 g, 10 mmol) in ethanol (20 mL) was treated with hydrazine hydrate (3.12 mL, 100 mmol), heated to reflux for 18 hours, cooled to room temperature, and filtered. The resulting solid was washed with ethanol and dried under vacuum to provide 1.86 g (74%) of the desired product of sufficient purity for subsequent use.
Quantity
2.65 g
Type
reactant
Reaction Step One
Quantity
3.12 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
74%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-phenyl-1H-indole-2-carbohydrazide
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
76
Citations
R Saruengkhanphasit, C Butkinaree, N Ornnork… - Bioorganic …, 2021 - Elsevier
… identified eight new derivatives of 3-phenyl-1H-indole-2-carbohydrazide with anti-proliferative … revealed furan-3-ylmethylene-3-phenyl-1H-indole-2-carbohydrazide (27a) as the most …
Number of citations: 11 www.sciencedirect.com
FB Kaynak, D Öztürk, S Özbey, G Çapan - Journal of molecular structure, 2005 - Elsevier
… The starting substance 5-methyl-3-phenyl-1H-indole-2-carbohydrazide (1) was obtained via a multistep synthesis employing a literature procedure [7]. The synthesis of alkylidene/…
Number of citations: 26 www.sciencedirect.com
ST Çelikesir, M Akkurt, GC Üstündağ… - … Section E: Structure …, 2013 - scripts.iucr.org
… A mixture of 5-fluoro-3-phenyl-1H-indole-2-carbohydrazide (0.005 mol) and 4-propyl cyclohexanone (0.007 mol) was refluxed in 15 ml ethanol for 5 h. The precipitate obtained was …
Number of citations: 1 scripts.iucr.org
M Akkurt, I Celik, G Cihan, G Capan… - … Section E: Structure …, 2010 - scripts.iucr.org
… A mixture of 5-fluoro-3-phenyl-1H-indole-2-carbohydrazide (0.005 mol), 4-methoxy benzaldehyde (0.006 mol) and 15 ml of absolute ethanol was heated on a water bath for 4 h. The …
Number of citations: 5 scripts.iucr.org
MD UDAYAGIRI, NG YERNALE… - Int. J. Pharm. Pharm …, 2016 - researchgate.net
… Preparation of metal (II) complexes To the hot solution of 5-chloro-N'-(2-hydroxy-3-methoxybenzylidene)-3-phenyl-1H-indole-2-carbohydrazide (0.002 mol) in ethanol (30 ml) was …
Number of citations: 11 www.researchgate.net
ST Çelikesir, M Akkurt, GC Üstündağ… - … Section E: Structure …, 2013 - scripts.iucr.org
… A mixture of 5-fluoro-3-phenyl-1H-indole-2-carbohydrazide (0.005 mol) and 4-methyl cyclohexanone (0.007 mol) was refluxed in 15 ml ABS. ethanol for 5 h. The precipitate obtained …
Number of citations: 3 scripts.iucr.org
SM Basavarajaiah… - Der Pharmacia …, 2021 - researchgate.net
… on further reaction with substituted2-hydroxy-3-formylquinolines 3a-e yielded 5-substituted-Nβ-(2-oxo-2H-pyrano [2, 3-b] quinoline-3-carbonyl)-3-phenyl-1H-indole- 2- carbohydrazide …
Number of citations: 5 www.researchgate.net
Ö Güzel-Akdemir, M Trawally, M Özbek-Babuç… - Monatshefte für Chemie …, 2020 - Springer
… hydrate yielded sulfamoyl-3-phenyl-1H-indole-2-carbohydrazide. Through a cyclization … ketones with 5-sulfamoyl-3-phenyl-1H-indole-2-carbohydrazide in the presence of thioglycolic …
Number of citations: 6 link.springer.com
NG Yernale, BS Mathada, G Baburao, S Sahane… - Journal of Molecular …, 2023 - Elsevier
… )-5-methyl-3-phenyl-1H-indole-2-carbohydrazide was synthesized by mixing an equimolar mixture of 5-methyl-3-phenyl-1H-indole-2-carbohydrazide (0.001 mol) and 4-…
Number of citations: 2 www.sciencedirect.com
F Kazan, ZB Yagci, R Bai, E Ozkirimli, E Hamel… - … Biology and Chemistry, 2019 - Elsevier
… In this work, we have synthesized novel Nʹ-(substituted phenyl)-5-iodo/chloro-3-phenyl-1H-indole-2-carbohydrazide and their N-[2-(substituted phenyl)-4-oxo-1,3-thiazolidin-3-yl]-5-…
Number of citations: 12 www.sciencedirect.com

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